molecular formula C20H23N5O4 B12172853 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

Cat. No.: B12172853
M. Wt: 397.4 g/mol
InChI Key: ITLQENYQFLFAJT-UHFFFAOYSA-N
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Description

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a hybrid heterocyclic molecule featuring two distinct pharmacophores:

  • A 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, which is associated with bioactivity in alkaloid-derived systems.
  • A 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine group, a nitrogen-rich heterocycle known for diverse biological applications. These units are linked via a propan-1-one bridge, which may enhance conformational flexibility and binding affinity.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one

InChI

InChI=1S/C20H23N5O4/c1-27-15-10-13-8-9-24(12-14(13)11-16(15)28-2)20(26)7-5-18-22-21-17-4-6-19(29-3)23-25(17)18/h4,6,10-11H,5,7-9,12H2,1-3H3

InChI Key

ITLQENYQFLFAJT-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C=C1

Origin of Product

United States

Biological Activity

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a dihydroisoquinoline moiety and a triazolopyridazine component. Its molecular formula is C21H28N4O3C_{21}H_{28}N_4O_3 with a molecular weight of approximately 388.48 g/mol. The presence of methoxy groups and nitrogen-containing heterocycles suggests potential interactions with biological targets.

Orexin Receptor Antagonism

Research indicates that this compound exhibits orexin receptor antagonism , which is significant for regulating sleep and appetite. Orexin receptors are implicated in various physiological processes such as wakefulness and energy homeostasis. In particular:

  • Binding Affinity : Studies have shown that the compound can selectively bind to orexin receptors, especially the orexin 2 receptor subtype. Techniques such as radiolabeled ligand binding assays have demonstrated that it modulates receptor activity, influencing downstream signaling pathways associated with sleep regulation and metabolic disorders .

Inhibition of HIV-1 Reverse Transcriptase

Another area of interest is the compound's potential as an inhibitor of HIV-1 reverse transcriptase (RT) . In vitro studies have demonstrated:

  • Inhibition Rates : Several derivatives of the compound exhibited more than 50% inhibition at a concentration of 100 μM. Notably, specific compounds showed promising inhibition rates of 74.82% and 72.58% against HIV-1 RT .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the compound's structure can enhance its biological activity:

Compound ModificationBiological ActivityIC50 Value
Methoxy substitutionIncreased potency< 2.5 μM
Electron-withdrawing groupsEnhanced binding affinityVaries
Alkyl substitutionsVariable activityVaries

These findings suggest that strategic modifications can improve the efficacy of the compound against specific biological targets .

Study on Orexin Receptor Antagonism

A study performed on similar compounds indicated that those with methoxy substitutions showed significant orexin receptor antagonism. The results suggested potential therapeutic applications in treating sleep disorders and obesity .

HIV-1 Inhibition Study

In a separate investigation focusing on HIV-1 RT inhibitors, compounds structurally related to our target showed varying degrees of inhibition based on their substituents. The most active derivatives were identified through high-throughput screening methods .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is compared below with key analogs from the evidence:

Compound Name / ID Core Structure Substituents/Linker Key Features
Target Compound Isoquinoline + Triazolo-pyridazine 6,7-Dimethoxy (isoquinoline); 6-Methoxy (triazolo-pyridazine); propan-1-one linker Hybrid structure with dual heterocycles; methoxy groups enhance solubility
(E)-1-(8,9-Dimethoxy-1-(4-methoxyphenyl)-1,5,6,10b-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)prop-2-en-1-one (6Bb) Triazolo-isoquinoline + Chalcone Chalcone (α,β-unsaturated ketone) linker; pyrazole substituent Enhanced π-conjugation; potential for cytotoxicity via Michael addition
4-Aryl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine Triazolo-pyrazine Aryl/alkyl substituents at position 4 Simplified scaffold; high synthetic efficiency (70–90% yields)
7-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenyl-1H-pyridazin-3-one (3a) Pyridazinone + imidazole Imidazole substituent at position 7 Demonstrated cytotoxicity (IC50 values < 10 µM in some cancer cell lines)

Key Research Findings

Hybrid Scaffolds: The target compound’s combination of isoquinoline and triazolo-pyridazine may synergize bioactivity, as seen in analogs like 6Bb, which showed cytotoxicity via molecular docking simulations targeting kinases .

Methoxy Substituents: Methoxy groups in the isoquinoline and triazolo-pyridazine units likely improve solubility and membrane permeability compared to non-substituted analogs .

Linker Flexibility : The propan-1-one linker in the target compound may offer superior metabolic stability compared to α,β-unsaturated ketones (e.g., chalcone in 6Bb), which are prone to nucleophilic attack .

Q & A

Q. What safety protocols are recommended for handling this compound based on structural analogs?

  • Methodological Answer :
  • PPE : Flame-retardant lab coats, nitrile gloves, and respiratory protection (N95) for powder handling .
  • Spill Management : Absorb with vermiculite; avoid aqueous washdown to prevent drain contamination .

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